3alpha-hydroxy-3,5-dihydromonacolin L acid
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Overview
Description
3alpha-hydroxy-3,5-dihydromonacolin L acid is a polyketide obtainbed by allylic hydroxylation of dihydromonacolin L acid at the 3alpha-position. It has a role as an Aspergillus metabolite. It is a carbobicyclic compound, a polyketide and a hydroxy monocarboxylic acid. It derives from a dihydromonacolin L acid. It is a conjugate acid of a 3alpha-hydroxy-3,5-dihydromonacolin L carboxylate.
Scientific Research Applications
Enzymatic Activities and Bioremediation
3alpha-Hydroxysteroid dehydrogenase/carbonyl reductase (3alpha-HSD/CR) from Comamonas testosteroni is instrumental in oxidizing a variety of steroid substrates, including androstanedione, 5alpha-dihydrotestosterone, and the steroid antibiotic fusidic acid. This enzyme also plays a critical role in the bioremediation of natural and synthetic toxicants by C. testosteroni, highlighting its potential application in environmental clean-up and waste management processes (Maser, Möbus, & Xiong, 2000).
Therapeutic Applications
Research has shown that various forms of 3alpha-hydroxysteroid dehydrogenase, like type 2 3alpha-HSD (AKR1C3), are implicated in the metabolism of androgens, estrogens, progestins, and prostaglandins. Elevated expression of AKR1C3 is highly associated with prostate carcinoma, making it a potential target for cancer therapy (Fung et al., 2006).
Industrial and Chemical Engineering
In the context of chemical engineering, modifications in glycerol metabolism in Escherichia coli have been made to enhance the production of 3-hydroxypropionic acid, a valuable biochemical for bioplastic manufacturing. This demonstrates the utility of enzymes related to 3alpha-hydroxy-3,5-dihydromonacolin L acid in industrial biotechnology (Kim et al., 2014).
Diagnostic and Analytical Applications
The enzyme 3alpha-HSD from Pseudomonas testosteroni has been used in a cost-effective enzymic colorimetric method for the determination of bile acid in serum and bile, demonstrating its potential in diagnostic and analytical applications (Rani, Garg, & Pundir, 2004).
Crystallography and Structural Biology
The crystal structure of human type III 3alpha-HSD/bile acid binding protein complexed with NADP(+) and ursodeoxycholate has been determined, offering insights into the enzyme’s ability to catalyze various hydroxysteroid reactions. This is crucial for understanding the enzyme's role in human physiology and disease (Jin et al., 2001).
Properties
CAS No. |
113855-37-1 |
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Molecular Formula |
C19H32O5 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(3R,5R)-7-[(1R,2R,3S,6R,8aR)-3-hydroxy-2,6-dimethyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C19H32O5/c1-11-3-5-17-13(7-11)8-18(22)12(2)16(17)6-4-14(20)9-15(21)10-19(23)24/h8,11-12,14-18,20-22H,3-7,9-10H2,1-2H3,(H,23,24)/t11-,12-,14-,15-,16+,17+,18-/m1/s1 |
InChI Key |
MRKCPMGQBNMKTA-GBRHIFDWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@H]([C@H]([C@@H](C=C2C1)O)C)CC[C@H](C[C@H](CC(=O)O)O)O |
SMILES |
CC1CCC2C(C(C(C=C2C1)O)C)CCC(CC(CC(=O)O)O)O |
Canonical SMILES |
CC1CCC2C(C(C(C=C2C1)O)C)CCC(CC(CC(=O)O)O)O |
Synonyms |
3 alpha-hydroxy-3,5-dihydromonacolin L 3-ADML 3-hydroxy-3,5-dihydromonacolin L |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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